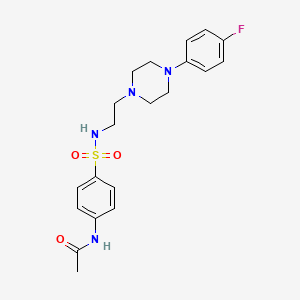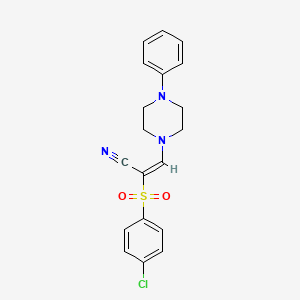![molecular formula C23H28N4O3S B2492681 (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705925-20-7](/img/structure/B2492681.png)
(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader category of chemicals that are synthesized and studied for their potential biological activities and chemical properties. Research on similar compounds involves detailed synthesis procedures, analysis of their molecular structure, and exploration of their physical and chemical properties. These studies contribute significantly to the development of new materials and potential therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions and is characterized by specific methods that ensure the formation of the desired product. For instance, studies on similar thiazole and indole derivatives include the use of various chemical reactions to synthesize novel compounds with potential antibacterial activity (Shahana & Yardily, 2020). These synthesis methods are crucial for developing compounds with specific chemical and biological properties.
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like UV, IR, NMR, and mass spectrometry. Density Functional Theory (DFT) calculations are often employed to understand the equilibrium geometry, bonding features, and vibrational wave numbers (Rajaraman et al., 2015). This detailed analysis aids in the understanding of the structural characteristics that contribute to the compound's reactivity and stability.
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. Studies on similar molecules have explored their reactivity under different conditions, providing insights into their potential applications. For example, the HOMO-LUMO gap analysis can give information about the compound's stability and reactivity (Borza et al., 2007).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are determined through experimental studies. These properties are essential for understanding the compound's behavior in different environments and for its formulation into usable products. For instance, crystallography studies can reveal the compound's solid-state structure and intermolecular interactions (Revathi et al., 2015).
Applications De Recherche Scientifique
Selective NR1/2B N-methyl-D-aspartate Receptor Antagonists
A study by Borza et al. (2007) identified a series of compounds as potent NR2B subunit-selective antagonists of the NMDA receptor. These derivatives showed low nanomolar activity in binding and functional assays and were active in a formalin-induced hyperalgesia model in mice after oral administration. This suggests potential applications in neurological research and pain management [Borza et al., 2007].
Anticancer Activity in Melanoma Cells
Kong et al. (2018) discovered that a naphthyridine derivative exhibited significant anticancer activity against the human malignant melanoma cell line A375. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, suggesting its potential as a chemical substance for melanoma treatment [Kong et al., 2018].
Vibrational and Electronic Properties
Al-Wabli et al. (2017) conducted a combined experimental and theoretical study on a bis-indolic derivative similar in structure, focusing on its energetic and spectroscopic profiles. This compound can be used as a precursor to a variety of melatonin receptor ligands, indicating potential applications in sleep disorders and circadian rhythm research [Al-Wabli et al., 2017].
Antimicrobial and Antitumor Activity
Shahana and Yardily (2020) synthesized novel compounds with thiazol and thiophene components, characterized their structural and vibrational spectra, and conducted molecular docking studies to assess their antibacterial activity. Such research indicates potential applications in developing new antibacterial agents [Shahana & Yardily, 2020].
Novel Synthetic Cannabinoids Detection
Uchiyama et al. (2013) identified new types of synthetic cannabinoids, indicating the importance of these compounds in forensic science and substance abuse research [Uchiyama et al., 2013].
Propriétés
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-29-19-3-2-16-14-21(25-20(16)15-19)22(28)27-9-4-17(5-10-27)26-11-6-18(7-12-26)30-23-24-8-13-31-23/h2-3,8,13-15,17-18,25H,4-7,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCEMXJTFLTLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)


![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2492605.png)


![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)





![4-[[4-(Difluoromethoxy)phenyl]methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)